molecular formula C14H14F2O2 B6213568 2-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid CAS No. 2731008-36-7

2-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid

Cat. No.: B6213568
CAS No.: 2731008-36-7
M. Wt: 252.3
InChI Key:
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Description

2-{2,2-difluoro-3-phenylbicyclo[111]pentan-1-yl}propanoic acid is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

The synthesis of 2-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This step involves the construction of the bicyclo[1.1.1]pentane ring system, which can be achieved through various methods such as .

    Introduction of the difluoro and phenyl groups: The difluoro and phenyl groups are introduced through selective fluorination and arylation reactions.

    Attachment of the propanoic acid moiety:

Chemical Reactions Analysis

2-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

2-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and rigidity.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid involves its interaction with specific molecular targets. The difluoro groups and the bicyclo[1.1.1]pentane core contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid can be compared with other similar compounds, such as:

    2-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine: This compound shares the bicyclo[1.1.1]pentane core but has a methanamine group instead of a propanoic acid group.

    2-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol: Similar in structure, this compound has a methanol group, which affects its reactivity and applications.

    This compound derivatives:

The uniqueness of this compound lies in its specific combination of the bicyclo[1.1.1]pentane core with the difluoro and phenyl groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

2731008-36-7

Molecular Formula

C14H14F2O2

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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